グルコシルシリンギ酸

概要

説明

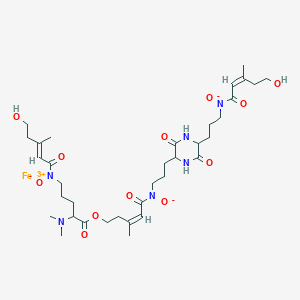

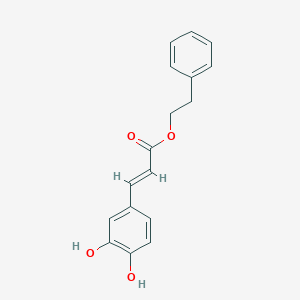

Glucosyringic acid is a natural phenolic acid compound with the chemical formula C15H20O10. It is known for its presence in various plant sources and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other phenolic compounds.

Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

Medicine: Investigated for its anti-inflammatory and antimicrobial activities, making it a potential candidate for therapeutic applications.

Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.

Safety and Hazards

While specific safety and hazard information for Glucosyringic acid is not provided in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

The mechanism of action of glucosyringic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.

生化学分析

Cellular Effects

Glucosyringic acid has been found to have protective effects on cells. For instance, it has been reported to restore biomechanics and organelle structure in human lens epithelial cells . It also has potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Glucosyringic acid can be synthesized through chemical synthesis by combining syringic acid with glucose. The reaction typically involves the use of catalysts and specific reaction conditions to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of glucosyringic acid often involves the extraction from natural sources such as clove and vanilla. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Types of Reactions:

Oxidation: Glucosyringic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert glucosyringic acid into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents like alkyl halides and acyl chlorides can be used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glucosyringic acid derivatives .

類似化合物との比較

Glucosyringic acid can be compared with other similar phenolic compounds such as:

Syringic Acid: Similar in structure but lacks the glucose moiety.

Vanillic Acid: Another phenolic acid with similar antioxidant properties.

Ferulic Acid: Known for its antioxidant and anti-inflammatory activities.

Uniqueness: Glucosyringic acid’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts .

List of Similar Compounds:

- Syringic Acid

- Vanillic Acid

- Ferulic Acid

- Caffeic Acid

特性

IUPAC Name |

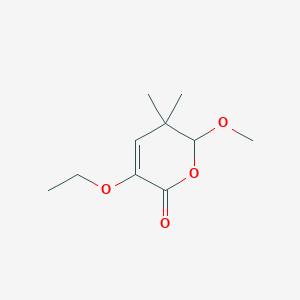

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glucosyringic acid and where is it found?

A: Glucosyringic acid is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.

Q2: Which plants are particularly rich sources of Glucosyringic acid?

A: While found in many plants, some species are notable for their relatively high Glucosyringic acid content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.

Q3: What are the reported biological activities of Glucosyringic acid?

A3: While research is ongoing, Glucosyringic acid has demonstrated promising activities in several in vitro studies:

- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Glucosyringic acid showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].

- Anti-inflammatory Activity: Although not directly tested for Glucosyringic acid, a study using Ginkgo biloba fruits, from which Glucosyringic acid has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].

Q4: Has Glucosyringic acid been tested in any animal models or clinical trials?

A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of Glucosyringic acid. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.

Q5: Are there any known methods to synthesize Glucosyringic acid?

A5: The provided abstracts primarily focus on isolating Glucosyringic acid from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.

Q6: What analytical techniques are commonly employed to identify and quantify Glucosyringic acid?

A6: Researchers commonly utilize a combination of techniques to characterize and quantify Glucosyringic acid:

- Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.

- Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)